molecular formula C48H74O14 B018418 Ivermectin B1a CAS No. 70161-11-4

Ivermectin B1a

Katalognummer: B018418
CAS-Nummer: 70161-11-4
Molekulargewicht: 875.1 g/mol
InChI-Schlüssel: AZSNMRSAGSSBNP-XPNPUAGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ivermectin ist ein Breitband-Antiparasitikum, das zur Klasse der Avermectine gehört. Es wurde erstmals 1975 entdeckt und zunächst in der Veterinärmedizin zur Behandlung von parasitären Infektionen bei Nutztieren eingesetzt. 1987 wurde es für die Anwendung beim Menschen zugelassen und wird seither zur Behandlung verschiedener parasitärer Infektionen eingesetzt, darunter Onchozerkose (Flussblindheit), Strongyloidose und Krätze .

Wissenschaftliche Forschungsanwendungen

Ivermectin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Ivermectin entfaltet seine Wirkung, indem es selektiv und mit hoher Affinität an Glutamat-gesteuerte Chlorid-Ionenkanäle in den Nerven- und Muskelzellen von Wirbellosen bindet. Diese Bindung erhöht die Permeabilität der Zellmembran für Chlorid-Ionen, was zu einer Hyperpolarisierung und Lähmung des Parasiten führt. Bei Säugetieren wirkt Ivermectin auch als Agonist von Gamma-Aminobuttersäure (GABA)-Rezeptoren, obwohl seine Auswirkungen auf das zentrale Nervensystem aufgrund der Blut-Hirn-Schranke begrenzt sind .

Wirkmechanismus

Target of Action

Ivermectin B1a, a major component of the anthelmintic ivermectin, primarily targets glutamate-gated chloride channels . These channels are common in nematodes, insects, and ticks . The interaction with these channels is crucial for the compound’s antiparasitic activity.

Mode of Action

This compound acts as a positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, inducing irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell . This action effectively blocks further function of these cells .

Biochemical Pathways

The binding of this compound to the glutamate-gated chloride channels leads to an unrestricted passage of chloride ions into the cell . This influx of chloride ions causes hyperpolarization of the neuron/muscle cell, thereby inhibiting further function .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile. After oral administration in beagle dogs, the compound showed a maximum blood concentration (Cmax) of 104 ± 35 μg·L −1 and an area under the concentration–time curve (AUC 0–∞) of 2,555 ± 941 h·μg·L −1 . When coadministered with the P-gp inhibitor curcumin, the exposure of ivermectin increased by 1.6-fold . These findings suggest that the compound’s absorption and distribution in the body can be influenced by other substances .

Result of Action

The primary result of this compound’s action is its potent antiparasitic activity. By binding to glutamate-gated chloride channels and disrupting normal cell function, the compound effectively combats a variety of parasitic worms in both veterinary and human medicine . It’s also effective against other worm-related infections and diseases, as well as several parasite-induced epidermal parasitic skin diseases and insect infestations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy and stability may be affected by the presence of other substances, such as the P-gp inhibitor curcumin . Additionally, the compound’s impact on non-target organisms and the environment is a subject of ongoing research . It’s clear, however, that prudent use of the compound is recommended to reduce negative effects on the environment .

Safety and Hazards

Ivermectin is generally safe for its approved uses, but it can interact with other medications like blood-thinners . Overdose can cause nausea, vomiting, diarrhea, hypotension (low blood pressure), allergic reactions (itching and hives), dizziness, ataxia (problems with balance), seizures, coma, and even death . Misuse and overdose of ivermectin are increasing, and in some cases, people have taken veterinary products intended for use in large animals such as horses, sheep, and cattle .

Biochemische Analyse

Biochemical Properties

Ivermectin B1a interacts with several biomolecules, primarily through binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding induces irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been reported to have antiviral effects against RNA viruses such as Zika, dengue, yellow fever, West Nile, Hendra, Newcastle, Venezuelan equine encephalitis, chikungunya, Semliki Forest, Sindbis, Avian influenza A, Porcine Reproductive and Respiratory Syndrome, Human immunodeficiency virus type 1, and severe acute respiratory syndrome coronavirus 2 . It also shows antiviral effects against DNA viruses such as Equine herpes type 1, BK polyomavirus, pseudorabies, porcine circovirus 2, and bovine herpesvirus 1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily exerts its effects by binding to glutamate-gated chloride channels, leading to an unrestricted passage of chloride ions into the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been reported that Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect . The high lipid solubility of Ivermectin results in it being widely distributed throughout the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on beagle dogs showed that the oral administration of Ivermectin resulted in a peak plasma concentration occurring approximately 4 hours after dosing .

Metabolic Pathways

This compound is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate . At higher concentrations, which saturate MDR1 (P-gp), MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin transport across physiological barriers .

Subcellular Localization

It is known that Ivermectin’s primary target is glutamate-gated chloride channels, although it is also active against other invertebrate neurotransmitter receptors, including GABA-, histamine- and pH-sensitive chloride channels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ivermectin wird aus den Fermentationsprodukten des Bakteriums Streptomyces avermitilis synthetisiert. Die Hauptbestandteile von Ivermectin sind 22,23-Dihydroavermectin B1a und 22,23-Dihydroavermectin B1b. Die Synthese umfasst mehrere Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von Ivermectin erfolgt durch großtechnische Fermentation von Streptomyces avermitilis, gefolgt von Extraktions- und Reinigungsprozessen. Die Fermentationsbrühe wird einer Lösungsmittelextraktion unterzogen, und das Rohprodukt wird unter Verwendung chromatographischer Verfahren gereinigt, um Ivermectin mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ivermectin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Ivermectin kann oxidiert werden, um Ketoderivate zu bilden.

    Reduktion: Reduktionsreaktionen können Ketogruppen wieder in Hydroxylgruppen umwandeln.

    Substitution: Substitutionsreaktionen können an bestimmten Positionen im Ivermectinmolekül auftreten.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Lösungsmittel: Methanol, Ethanol, Dichlormethan.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ivermectin, wie Keto- und Hydroxylderivate, die für weitere chemische Modifikationen verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Avermectin B1a und B1b: Dies sind die Hauptbestandteile von Ivermectin und weisen ähnliche antiparasitäre Eigenschaften auf.

    Milbemycin: Ein weiteres makrozyklisches Lacton mit antiparasitärer Wirkung.

    Moxidectin: Ein Derivat von Milbemycin mit ähnlichem Wirkmechanismus.

Einzigartigkeit von Ivermectin

Ivermectin ist aufgrund seiner breiten Aktivität gegen eine große Bandbreite von Parasiten und seiner relativ geringen Toxizität bei Säugetieren einzigartig. Seine Fähigkeit, selektiv an Glutamat-gesteuerte Chloridkanäle in Wirbellosen zu binden, macht es hochwirksam bei der Behandlung von parasitären Infektionen und minimiert gleichzeitig die Nebenwirkungen bei Mensch und Tier .

Eigenschaften

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSNMRSAGSSBNP-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023181
Record name Ivermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71827-03-7, 70288-86-7, 70161-11-4
Record name Ivermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71827-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivermectin B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ivermectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IVERMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ivermectin
Reactant of Route 2
Ivermectin
Reactant of Route 3
Ivermectin
Reactant of Route 4
Ivermectin
Reactant of Route 5
Ivermectin
Reactant of Route 6
Ivermectin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.